molecular formula C25H32O10 B14031711 Dihydrodehydrodiconiferyl Alcohol Beta-D-Xylopyranoside

Dihydrodehydrodiconiferyl Alcohol Beta-D-Xylopyranoside

Cat. No.: B14031711
M. Wt: 492.5 g/mol
InChI Key: GZLTWCGHVQYMHT-AEWAWPMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7R,8R)-Dihydrodehydrodiconiferyl alcohol 9-O-xyloside is a lignan glycoside, a type of compound that consists of a lignan moiety glycosidically linked to a carbohydrate component Lignans are a group of secondary metabolites found in plants, known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the glycosylation process to ensure high yield and purity. This could include the use of automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(7R,8R)-Dihydrodehydrodiconiferyl alcohol 9-O-xyloside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, reduction can produce dihydro derivatives, and substitution can introduce various functional groups into the molecule.

Scientific Research Applications

(7R,8R)-Dihydrodehydrodiconiferyl alcohol 9-O-xyloside has several scientific research applications:

    Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of lignan glycosides.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: The compound can be used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (7R,8R)-Dihydrodehydrodiconiferyl alcohol 9-O-xyloside involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the modulation of inflammatory cytokines and signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7R,8R)-Dihydrodehydrodiconiferyl alcohol 9-O-xyloside is unique due to its specific stereochemistry and glycosidic linkage, which can influence its biological activity and chemical reactivity. Its distinct structure makes it a valuable compound for studying the relationship between structure and function in lignan glycosides.

Properties

Molecular Formula

C25H32O10

Molecular Weight

492.5 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C25H32O10/c1-31-19-10-14(5-6-17(19)27)23-16(11-33-25-22(30)21(29)18(28)12-34-25)15-8-13(4-3-7-26)9-20(32-2)24(15)35-23/h5-6,8-10,16,18,21-23,25-30H,3-4,7,11-12H2,1-2H3/t16-,18+,21-,22+,23-,25+/m0/s1

InChI Key

GZLTWCGHVQYMHT-AEWAWPMYSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@H]2CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO

Canonical SMILES

COC1=CC(=CC2=C1OC(C2COC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.